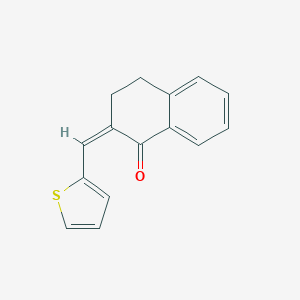![molecular formula C26H21FN2O3S2 B293027 Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as FBTCP, is a novel chemical compound with potential applications in scientific research. It is a member of the tetrahydro-5-pyrimidinecarboxylate family of compounds, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and physiological effects:
Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antiproliferative and antibacterial activity, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit activity against a wide range of cancer cell lines and bacteria. However, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle and store. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the development of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate analogs with improved activity and selectivity. Another area of interest is the investigation of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate as a potential therapeutic agent for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its potential as an anti-inflammatory agent.
In conclusion, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a novel compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been shown to exhibit antiproliferative and antibacterial activity, induce apoptosis, and inhibit the production of inflammatory cytokines. While Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has some limitations for use in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex process that involves several steps. The first step is the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate to form ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The synthesis of Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has potential applications in scientific research as a tool for investigating the biological activity of tetrahydro-5-pyrimidinecarboxylate compounds. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential as an anti-inflammatory agent.
Propiedades
Fórmula molecular |
C26H21FN2O3S2 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1,3-diphenyl-2-sulfanylidenepyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H21FN2O3S2/c1-2-32-25(31)22-23(30)28(20-9-5-3-6-10-20)26(33)29(21-11-7-4-8-12-21)24(22)34-17-18-13-15-19(27)16-14-18/h3-16H,2,17H2,1H3 |
Clave InChI |
HBKPKQCOSDJVBZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
SMILES canónico |
CCOC(=O)C1=C(N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B292944.png)
![9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292946.png)
![11-(4-Chlorophenyl)-5,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292948.png)
![7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292950.png)
![5-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292951.png)
![5-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292953.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292956.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)

![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)